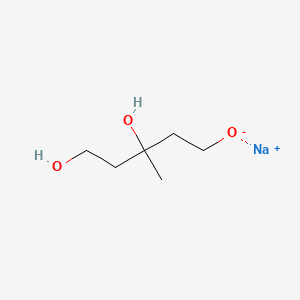

3-Methylpentane-1,3,5-triol, sodium salt

Description

Evolution of Polyol Chemistry and its Current Research Trajectories

Polyol chemistry has evolved significantly from its early reliance on petrochemical feedstocks to a modern focus on sustainability and high-performance applications. jiahua.com Polyols, organic compounds containing multiple hydroxyl (-OH) groups, are fundamental building blocks for a vast array of polymers, most notably polyurethanes. mdpi.com The versatility of polyurethane properties, ranging from rigid foams to flexible elastomers, is largely dictated by the structure of the polyol component. researchgate.net

Historically, the industry depended on polyols derived from fossil fuels. However, growing environmental concerns and the desire for a more sustainable chemical industry have propelled a decisive shift towards bio-based polyols. researchgate.net Current research trajectories are heavily focused on developing polyols from renewable resources such as vegetable oils, sugars, and lignocellulosic biomass. jiahua.comresearchgate.net This "green chemistry" approach not only reduces dependence on finite resources but also aims to lower the carbon footprint of polymer production. jiahua.com Innovations in this area include the development of renewable feedstock polyols (RF Polyols) that offer performance comparable to or exceeding their traditional counterparts. jiahua.com Key research trends include improving insulation materials, reducing the carbon footprint of raw materials, minimizing emissions in indoor applications, and enhancing the recyclability of end-of-life products. researchgate.net

Strategic Importance of Branched Chain Polyols in Organic Synthesis

The strategic importance of branched-chain polyols in organic synthesis lies in their profound influence on the final properties of polymers. Unlike their linear counterparts, which typically lead to polymers with greater flexibility and elasticity, branched polyols introduce a higher degree of cross-linking and three-dimensional structure. mdpi.comgrowingscience.com This architectural complexity at the molecular level is instrumental in tailoring the macroscopic properties of materials. growingscience.com

In polyurethane and polyester (B1180765) synthesis, the incorporation of branched polyols, particularly those with three or more hydroxyl groups (triols), significantly increases the crosslink density of the polymer network. mdpi.comnih.gov This leads to several desirable characteristics:

Enhanced Mechanical Strength: The dense network structure imparts greater rigidity and durability to the material. growingscience.com

Improved Thermal Stability: Increased cross-linking can raise the glass transition temperature and improve the material's performance at elevated temperatures. mdpi.com

Modified Viscosity: Hyperbranched polyols can exhibit high viscosity, a property that is crucial in applications like coatings and adhesives. growingscience.com

Controlled Adhesion: The degree of branching and the density of hydroxyl groups can be manipulated to optimize adhesion to various substrates. mdpi.comnih.gov

The selection of polyols with functionalities greater than two is a critical strategy for creating resins with specific performance characteristics, such as faster drying times and improved hardness in coatings. mdpi.com The ability to control the degree of branching allows for the fine-tuning of polymer properties to meet the demands of specialized industrial applications. growingscience.com

Rationalizing the Academic Inquiry into 3-Methylpentane-1,3,5-triol (B43031), Sodium Salt

While specific research on 3-Methylpentane-1,3,5-triol, sodium salt is not extensively documented in publicly available literature, a strong academic rationale for its investigation can be constructed from the known properties of its parent compound and the general reactivity of sodium alkoxides. The parent compound, 3-Methylpentane-1,3,5-triol, is a known precursor in the synthesis of biologically significant molecules like Mevalonolactone, vitamins, and isoprenoids such as steroids. chemicalbook.com This established utility in complex organic synthesis provides a foundational interest in its derivatives.

The conversion of this triol to its sodium salt (a sodium alkoxide) opens new avenues for academic and industrial inquiry. The primary motivations for investigating this specific compound would likely include:

As a Branched Initiator/Cross-linker: The trifunctional, branched structure of the molecule makes its sodium salt a compelling candidate as an initiator for ring-opening polymerizations or as a cross-linking agent in the synthesis of polyesters and polyurethanes. Its unique branched structure could impart novel mechanical and thermal properties to the resulting polymers.

As a Specialized Base Catalyst: Sodium alkoxides are potent bases used in a variety of organic reactions, including transesterification. usask.ca The specific structure of the 3-methylpentane-1,3,5-triolate anion, with its defined stereochemistry and steric hindrance, could offer unique selectivity or reactivity as a base catalyst in fine chemical synthesis.

In Materials Science: The incorporation of this branched alkoxide into polymer backbones could influence properties such as solubility, degradation rates, and biocompatibility in materials designed for biomedical applications. nih.gov

The academic inquiry is thus rationalized by the potential for this molecule to serve as a highly specialized building block or catalyst, combining the structural benefits of a branched triol with the potent reactivity of a sodium alkoxide.

Table 1: Physicochemical Properties of 3-Methylpentane-1,3,5-triol

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| Density | 1.112 g/mL at 25°C |

| Boiling Point | 216°C at 0.5 mmHg |

| Refractive Index | n20/D 1.475 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 60.7 Ų |

| Data sourced from references chemicalbook.comchemsrc.comguidechem.comguidechem.com. |

Historical Context of Related Triol Derivatives and their Precursors

The study of triols and their derivatives is deeply rooted in the history of organic synthesis, particularly in the pursuit of complex natural products and novel polymeric materials. The development of stereoselective methods for synthesizing 1,3,5-triol motifs has been a significant area of research, driven by the prevalence of this structural unit in many biologically active compounds. nih.gov For instance, advanced strategies involving double allylboration followed by intramolecular hydrosilylation have been developed to achieve high stereocontrol in the creation of syn,syn- and syn,anti-1,3,5-triols. nih.gov

Historically, the synthesis of highly functionalized molecules has often spurred the development of new chemical reactions and strategies. The total synthesis of complex diterpenoids, such as elisapterosin B, which has shown activity against Mycobacterium tuberculosis, showcases the intricate multistep processes developed by chemists to construct molecules with multiple hydroxyl groups and stereocenters. acs.org Similarly, the synthesis of enantiopure triols from racemic precursors using chiral auxiliaries highlights the ongoing effort to achieve absolute stereochemical control. nih.gov

In a more industrial context, the synthesis of related branched diols, such as 3-methylpentane-1,5-diol, provides relevant historical precedent. This compound, useful for producing polyesters and polyurethanes, was made accessible through multi-step industrial processes involving the hydroformylation of an unsaturated alcohol precursor followed by hydrogenation. google.com This demonstrates the long-standing industrial interest in branched polyols for polymer applications.

Theoretical Frameworks Guiding Research on Sodium Alkoxides Derived from Polyols

Research on sodium alkoxides derived from polyols is guided by fundamental principles of coordination chemistry, crystallography, and reaction kinetics. The conversion of a polyol (an alcohol) into a sodium alkoxide via reaction with sodium metal or a strong sodium base like sodium hydroxide (B78521) dramatically alters its chemical nature, transforming it from a neutral proton donor into a potent anionic base and nucleophile. usask.cancert.nic.in

The theoretical and analytical frameworks used to understand these compounds are multifaceted:

Structural Characterization: X-ray diffraction (XRD) is a cornerstone technique for elucidating the solid-state structure of sodium alkoxides. Studies on simple, normal-chain sodium alkoxides have revealed they often exhibit a tetragonal crystal structure. ias.ac.in Powder XRD data has been used to determine the crystal structures of sodium ethoxide, propoxide, and butoxide, showing that the sodium and oxygen atoms form a quadratic net (an anti-PbO type structure). geo-leo.denih.gov This structural understanding is crucial for predicting and rationalizing the compound's reactivity.

Spectroscopic Analysis: Infrared (IR) spectroscopy is used to confirm the formation of the alkoxide. The replacement of the hydroxyl proton with a sodium ion strengthens the C-O bond, resulting in a characteristic shift of the C-O stretching frequency to a higher wavenumber (a blue shift) compared to the parent alcohol. ias.ac.in

Catalytic Activity: A major area of research is the use of polyol-derived sodium alkoxides as catalysts, for example, in the transesterification reaction to produce biodiesel. usask.ca Theoretical frameworks in this context involve understanding the reaction mechanism, where the alkoxide acts as a strong base to deprotonate an alcohol, generating the active nucleophile. Studies have shown that polyols can facilitate the formation of sodium alkoxides from aqueous sodium hydroxide, creating strong base compounds suitable for catalysis. usask.ca The structure of the polyol used to generate the alkoxide can influence the initial reaction rates. usask.ca

These analytical and theoretical approaches provide a robust framework for synthesizing, characterizing, and predicting the utility of novel sodium alkoxides derived from complex polyols like 3-Methylpentane-1,3,5-triol.

Structure

3D Structure of Parent

Properties

CAS No. |

68683-37-4 |

|---|---|

Molecular Formula |

C6H13NaO3 |

Molecular Weight |

156.16 g/mol |

IUPAC Name |

sodium;3,5-dihydroxy-3-methylpentan-1-olate |

InChI |

InChI=1S/C6H13O3.Na/c1-6(9,2-4-7)3-5-8;/h7,9H,2-5H2,1H3;/q-1;+1 |

InChI Key |

HSOFDBACWXHATI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)(CC[O-])O.[Na+] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Methylpentane 1,3,5 Triol and Its Sodium Salt Derivatives

Stereoselective Synthesis of 3-Methylpentane-1,3,5-triol (B43031)

Achieving stereocontrol in the synthesis of 3-methylpentane-1,3,5-triol is paramount, as the molecule contains a chiral center at the C3 position. The development of synthetic routes that precisely control the three-dimensional arrangement of atoms is a focal point of modern organic chemistry. Methodologies leveraging asymmetric catalysis, enzymatic transformations, and diastereoselective approaches are key to producing enantiomerically pure or enriched forms of this triol.

Asymmetric Catalysis Routes to Chiral Centers in 3-Methylpentane-1,3,5-triol

Asymmetric catalysis offers a powerful strategy for establishing the chiral tertiary alcohol moiety in 3-methylpentane-1,3,5-triol. mdpi.com This approach involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A plausible synthetic route could involve the asymmetric addition of a carbon nucleophile to a ketone precursor.

For instance, a key intermediate could be 5-hydroxy-3-pentanone. The asymmetric addition of a methyl group (e.g., from a Grignard reagent or an organozinc compound) to the keto group, facilitated by a chiral ligand-metal complex, would establish the chiral center at C3. Catalytic systems employing chiral ligands such as derivatives of amino alcohols, TADDOLs, or BINOL in conjunction with metals like zinc, titanium, or ruthenium have proven effective in analogous transformations. The choice of catalyst, solvent, and temperature is critical for achieving high enantioselectivity.

Another advanced catalytic method is the Sharpless asymmetric epoxidation, which could be applied to a precursor like (Z)-3-methylpent-2-en-1,5-diol. juniperpublishers.com While this would require subsequent stereospecific ring-opening of the resulting epoxide, it provides a reliable method for introducing chirality into the molecule. juniperpublishers.com

Table 1: Comparison of Potential Asymmetric Catalytic Systems for Tertiary Alcohol Synthesis This table is illustrative and based on general findings in asymmetric catalysis, not on specific documented synthesis of 3-methylpentane-1,3,5-triol.

| Catalyst System | Chiral Ligand Type | Typical Metal | Potential Precursor | Anticipated Selectivity |

|---|---|---|---|---|

| Chiral Amino Alcohol Complex | N,O-based ligand | Zn(II) or Ti(IV) | 5-Hydroxy-3-pentanone | Moderate to High ee |

| BINOL-Titanium Complex | Axially chiral diol | Ti(IV) | 5-Hydroxy-3-pentanone | High ee |

| Sharpless Asymmetric Epoxidation | Diethyl Tartrate | Ti(IV) | Allylic alcohol precursor | Very High ee |

| Chiral Oxazaborolidinium Ion | Proline-derived | Boron | α,β-Unsaturated aldehyde | High ee mdpi.com |

Enzyme-Catalyzed Oxidation and Reduction Strategies for 3-Methylpentane-1,3,5-triol Precursors

Biocatalysis using isolated enzymes or whole-cell systems provides a green and highly selective alternative for synthesizing chiral molecules. For a precursor to 3-methylpentane-1,3,5-triol, such as 3-methyl-5-hydroxypentane-1,3-dione, an enzyme-catalyzed reduction could be employed. Ketoreductases (KREDs) are particularly effective at reducing ketones to alcohols with high enantioselectivity. By screening a library of KREDs, one could identify a biocatalyst that selectively reduces one of the keto groups to furnish a chiral β-hydroxy ketone, which can then be further reduced to the target triol.

Alternatively, an enzymatic oxidation strategy could be envisioned. A prochiral precursor, such as 3-ethylpentane-1,5-diol, could undergo stereoselective hydroxylation at the C3 position catalyzed by a cytochrome P450 monooxygenase. These enzymes are known for their ability to perform challenging C-H activation and oxidation reactions at specific, non-activated carbon atoms with high stereocontrol.

Diastereoselective Approaches in 3-Methylpentane-1,3,5-triol Synthesis

Diastereoselective synthesis relies on the influence of an existing chiral center in a molecule to direct the formation of a new stereocenter. A potential strategy for 3-methylpentane-1,3,5-triol could begin with a chiral starting material. For example, starting with an enantiopure derivative of malic acid could establish initial chirality. Through a series of functional group manipulations, a key intermediate such as a chiral β-hydroxy ester could be formed.

Subsequent chain extension followed by a diastereoselective reduction of a keto group would be guided by the pre-existing stereocenter. Reagents such as those used in substrate-directed reductions, where the reagent coordinates to an existing hydroxyl group to direct hydride delivery from a specific face of the carbonyl, would be instrumental. This approach ensures a predictable stereochemical outcome for the newly formed hydroxyl group relative to the one already present.

Conversion Pathways to 3-Methylpentane-1,3,5-triol, Sodium Salt

The formation of the sodium salt of 3-methylpentane-1,3,5-triol involves the deprotonation of one or more of its hydroxyl groups to form a sodium alkoxide. The reactivity of the primary (C1 and C5) versus the tertiary (C3) hydroxyl groups may differ, potentially allowing for selective salt formation. The choice of sodium source, solvent, and reaction conditions is critical to control the degree of deprotonation and to ensure the purity of the final product.

Optimized Protocols for Alkoxide Formation from Polyols and Sodium Sources

The conversion of a polyol to its sodium salt can be achieved using various sodium sources, each with distinct advantages and requirements for optimization.

Sodium Metal (Na): This is a highly effective method for generating alkoxides. The reaction of sodium metal with the hydroxyl groups of the triol is vigorous and results in the formation of the sodium alkoxide and hydrogen gas. ias.ac.in The reaction is typically performed in an inert solvent. Optimization involves controlling the rate of sodium addition and managing the temperature to prevent side reactions. The stoichiometry can be controlled to favor the formation of the mono-, di-, or tri-sodium salt.

Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride offers a cleaner reaction profile compared to sodium metal. masterorganicchemistry.com It reacts irreversibly with the alcohol to produce the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion. masterorganicchemistry.com Optimization focuses on managing the effervescence and ensuring complete reaction, often requiring an excess of NaH and an appropriate inert solvent like THF or DMF. masterorganicchemistry.comyoutube.com

Sodium Hydroxide (B78521) (NaOH): While sodium hydroxide is a less potent base than Na or NaH, it can be used to form alkoxides, particularly in processes where the removal of water is facilitated. usask.ca The reaction is an equilibrium, and to drive it towards the alkoxide product, water must be removed, for instance, by azeotropic distillation with a suitable solvent or by using a high concentration of NaOH. usask.caresearchgate.net Research on other polyols has shown that they can aid in the evaporation of water from aqueous NaOH solutions during alkoxide formation. usask.ca

Investigation of Solvent Effects on Sodium Salt Formation Efficiency and Purity

The choice of solvent is a critical parameter in the synthesis of sodium alkoxides, influencing reaction rates, solubility of reactants and products, and the purity of the final salt.

Parent Alcohol as Solvent: Using the parent alcohol (in this case, 3-methylpentane-1,3,5-triol itself, if liquid) as the solvent can be effective, particularly when reacting with sodium metal. youtube.com However, the high viscosity of the triol might necessitate the use of a co-solvent.

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are excellent choices for reactions involving strong bases like sodium hydride. masterorganicchemistry.comyoutube.com They are inert to the reaction conditions, effectively solvate the resulting sodium alkoxide, and can facilitate higher reaction rates. Purity is often high in these systems as the solvent can be easily removed under vacuum.

Non-Polar Solvents: Hydrocarbon solvents such as hexane (B92381) or toluene (B28343) can be used, particularly if the desired sodium salt is insoluble and precipitates out of the solution. This precipitation can drive the reaction to completion and simplify the purification process, as the product can be isolated by simple filtration.

The purity of the resulting sodium salt is highly dependent on the exclusion of moisture and atmospheric carbon dioxide, as sodium alkoxides are hygroscopic and can react with CO2. ias.ac.in Therefore, all procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen).

Table 2: Influence of Solvent on Sodium Alkoxide Formation This table summarizes general principles of solvent effects on alkoxide formation.

| Solvent | Type | Sodium Source Suitability | Effect on Efficiency | Effect on Purity |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Polar Aprotic | Na, NaH | High efficiency due to good solubility of intermediates. | High purity, easily removed. masterorganicchemistry.comyoutube.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | NaH | Very high efficiency, accelerates reaction rates. | Can be difficult to remove completely. youtube.com |

| Toluene | Non-Polar | Na, NaH | Moderate; can promote precipitation of the product, driving equilibrium. | Product may precipitate in high purity. |

| Parent Alcohol | Protic | Na | Good, but depends on the physical state of the alcohol. | Risk of side reactions if impurities are present. youtube.com |

Green Chemistry Considerations in Salt Formation Processes

The formation of the sodium salt of 3-Methylpentane-1,3,5-triol typically involves the deprotonation of one or more of the hydroxyl groups by a suitable sodium base. From a green chemistry perspective, the selection of the base, solvent, and reaction conditions is crucial to minimize environmental impact and enhance the sustainability of the process.

Key considerations include:

Atom Economy: The principle of atom economy dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For the salt formation, using a base like sodium hydride (NaH) results in the formation of hydrogen gas as the only byproduct, leading to a high atom economy. In contrast, using sodium hydroxide (NaOH) would produce water, which is benign but slightly lowers the atom economy. The ideal reaction would have a 100% atom economy, where all reactant atoms are incorporated into the desired product.

Choice of Solvent: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer, more environmentally friendly solvents. For the deprotonation of an alcohol, solvents such as ethanol, isopropanol (B130326), or even water, where applicable, are preferred over hazardous options. The use of bio-based solvents, derived from renewable feedstocks, is also a growing area of interest. The selection of the solvent must also consider the solubility of both the triol and the sodium salt, as well as its compatibility with the chosen base.

An illustrative comparison of different bases for the formation of this compound from a green chemistry standpoint is presented in the table below.

| Base | Byproduct | Atom Economy | Solvent Compatibility | Green Chemistry Considerations |

| Sodium Hydride (NaH) | H₂ | High | Ethers, Hydrocarbons | Produces a clean reaction with a gaseous byproduct. Requires careful handling due to reactivity. |

| Sodium Hydroxide (NaOH) | H₂O | Moderate | Water, Alcohols | Benign byproduct. Reaction may be an equilibrium in alcoholic solvents. |

| Sodium Methoxide (NaOMe) | CH₃OH | Moderate | Alcohols | Generates methanol (B129727) as a byproduct, which would need to be removed. |

Novel Synthetic Routes to this compound

Recent advances in synthetic organic chemistry have opened up new avenues for the efficient and selective synthesis of polyhydroxylated compounds like 3-Methylpentane-1,3,5-triol and its sodium salt.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for the formation of carbon-carbon bonds and the synthesis of alcohols. A plausible route to 3-Methylpentane-1,3,5-triol could involve the reaction of a suitable organometallic reagent with a carbonyl-containing precursor.

For instance, the synthesis could be envisioned starting from a protected hydroxy- or keto-ester. A methyl Grignard reagent (CH₃MgBr) could be used to introduce the methyl group at the C3 position, which upon reaction with an ester functionality would generate a tertiary alcohol. Subsequent deprotection and reduction steps would then yield the desired triol. The use of organometallic reagents allows for a convergent and often highly diastereoselective synthesis.

A hypothetical reaction scheme could involve the following steps:

Reaction of a β-keto ester with a methyl Grignard reagent to form a tertiary alcohol.

Reduction of the ester group to a primary alcohol.

Deprotection of any protecting groups to yield the final triol.

The table below outlines a potential synthetic sequence using an organometallic reagent.

| Step | Reactants | Reagent | Product | Key Transformation |

| 1 | Ethyl 4-hydroxy-3-oxobutanoate | CH₃MgBr | Ethyl 4-hydroxy-3-methyl-3-oxobutanoate | Nucleophilic addition of Grignard reagent to ketone. |

| 2 | Ethyl 4-hydroxy-3-methyl-3-oxobutanoate | LiAlH₄ | 3-Methylpentane-1,3,4,5-tetrol | Reduction of ester and ketone. |

| 3 | 3-Methylpentane-1,3,4,5-tetrol | Selective protection/deprotection | 3-Methylpentane-1,3,5-triol | Formation of the target triol. |

Tandem reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A potential tandem approach for the synthesis of 3-Methylpentane-1,3,5-triol could involve a sequence of reactions such as an aldol (B89426) addition followed by a reduction.

For example, a one-pot process could involve:

The reduction of a suitable diketo-ester using a reducing agent like sodium borohydride (B1222165) to form the triol.

The subsequent addition of sodium hydride to the reaction mixture to form the sodium salt in situ.

The following table illustrates a hypothetical one-pot synthesis.

| Step | Starting Material | Reagents | Intermediate/Product | Process Type |

| 1 | Diethyl 3-methyl-2,4-dioxopentanedioate | 1. NaBH₄, 2. NaH | This compound | One-Pot Synthesis |

Continuous flow chemistry, utilizing microreactors or tube reactors, has emerged as a powerful technology for the safe, efficient, and scalable production of fine chemicals. The high surface-area-to-volume ratio in these reactors allows for excellent heat and mass transfer, enabling precise control over reaction conditions and often leading to higher yields and purities compared to traditional batch processes.

The synthesis of 3-Methylpentane-1,3,5-triol could be adapted to a continuous flow process. For example, a stream of a precursor solution could be mixed with a stream of a reducing agent in a temperature-controlled reactor coil. The residence time in the reactor can be precisely controlled to ensure complete conversion. The output stream containing the triol could then be directly mixed with a stream of a sodium base solution in a subsequent reactor to form the sodium salt continuously.

This approach offers several advantages for scalable production:

Enhanced Safety: Small reaction volumes within the reactor minimize the risks associated with handling reactive intermediates or exothermic reactions.

Improved Efficiency: Precise control over temperature, pressure, and mixing can lead to faster reaction times and higher yields.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Automation: Continuous flow systems are well-suited for automation, allowing for consistent product quality and reduced labor costs.

A conceptual continuous flow setup is described in the table below.

| Reactor Module | Input Streams | Reaction | Output Stream | Key Advantages |

| 1 (Reduction) | 1. Precursor solution, 2. Reducing agent solution | Formation of 3-Methylpentane-1,3,5-triol | Solution of 3-Methylpentane-1,3,5-triol | Excellent temperature control for exothermic reduction. |

| 2 (Salt Formation) | 1. Output from Module 1, 2. Sodium base solution | Formation of this compound | Solution of the final product | Rapid mixing and reaction for efficient salt formation. |

Elucidation of Chemical Reactivity and Derivatization Patterns of 3 Methylpentane 1,3,5 Triol, Sodium Salt

Reactions Involving the Terminal Primary Hydroxyl Groups (C-1, C-5)

The primary hydroxyl groups at the C-1 and C-5 positions are sterically more accessible and thus generally more reactive than the tertiary hydroxyl group at C-3. The alkoxide form of the compound would likely favor the primary positions in a protic solvent, further enhancing their reactivity in many reactions.

Selective derivatization of the primary hydroxyl groups is a key strategy in the functionalization of polyols. nih.gov Due to their reduced steric hindrance, the C-1 and C-5 hydroxyls are more susceptible to acylation and alkylation agents.

Esterification: In the presence of an acylating agent such as an acyl chloride or anhydride (B1165640), selective esterification at the primary positions can be achieved under controlled conditions. The use of base catalysts can further promote this selectivity. For instance, reaction with one equivalent of acetyl chloride would be expected to yield predominantly the monoester at either the C-1 or C-5 position.

Etherification: Similarly, ether formation, such as in the Williamson ether synthesis, would preferentially occur at the primary hydroxyls. msu.edu The enhanced nucleophilicity of the primary alkoxide facilitates the SN2 attack on an alkyl halide, leading to the formation of the corresponding ether with high selectivity over the sterically hindered tertiary hydroxyl group.

Table 1: Representative Selective Derivatization Reactions at Primary Hydroxyls This table presents expected outcomes for selective reactions on analogous polyol structures.

| Reaction | Reagent | Expected Major Product | Typical Conditions |

|---|---|---|---|

| Esterification | Acetyl Chloride (1 eq.) | 3-Methyl-5-acetoxypentane-1,3-diol | Pyridine (B92270), 0°C to RT |

| Etherification | Methyl Iodide (1 eq.) | 3-Methyl-5-methoxypentane-1,3-diol | NaH, THF, 0°C to RT |

The oxidation of the primary hydroxyl groups at C-1 and C-5 can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. askfilo.comvedantu.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions and reflux, will typically oxidize the primary alcohols completely to carboxylic acids. askfilo.comvedantu.com This would result in the formation of a dicarboxylic acid, provided the tertiary alcohol at C-3 remains unreacted.

To isolate the intermediate aldehyde, milder and more selective oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly employed for the controlled oxidation of primary alcohols to aldehydes. These reactions are typically carried out in anhydrous solvents to prevent overoxidation to the carboxylic acid.

Table 2: Expected Products from Oxidation of Primary Hydroxyl Groups This table illustrates potential oxidation products based on general principles of alcohol oxidation.

| Oxidizing Agent | Product at C-1 and C-5 | Structural Class |

|---|---|---|

| K₂Cr₂O₇, H₂SO₄, Heat | Carboxylic Acid | 3-Hydroxy-3-methylheptanedioic acid |

| Pyridinium Chlorochromate (PCC) | Aldehyde | 3-Hydroxy-3-methyl-5-oxopentanal |

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbons, the hydroxyl groups must first be converted into a better leaving group. This is often achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile (e.g., a halide ion in an SN2 reaction). stackexchange.com

Alternatively, the hydroxyl group can be activated by conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. Given the structure of 3-methylpentane-1,3,5-triol (B43031), this two-step process would occur preferentially at the less sterically hindered C-1 and C-5 positions.

Reactivity at the Tertiary Hydroxyl Group (C-3)

The tertiary hydroxyl group at the C-3 position exhibits significantly reduced reactivity compared to its primary counterparts at C-1 and C-5. This difference is attributable to a combination of steric and electronic factors.

Steric Hindrance: The C-3 carbon is bonded to a methyl group and three other carbon-containing substituents. This creates a sterically crowded environment around the tertiary hydroxyl group, physically impeding the approach of reagents. youtube.com This steric bulk is the primary reason for the lower reactivity in reactions like esterification and SN2 substitutions.

Electronic Effects: The alkyl groups attached to the C-3 carbon are electron-donating through an inductive effect. stackexchange.comquora.com This increases the electron density on the central carbon and, to a lesser extent, the oxygen atom. While this can stabilize a potential carbocation intermediate that might form in SN1-type reactions, it makes the oxygen atom a slightly weaker electrophile and the C-O bond less polarized compared to the primary alcohols, thus disfavoring reactions where the hydroxyl group is the target of nucleophilic attack. quora.com In acidic conditions, however, the increased stability of the tertiary carbocation can facilitate dehydration or SN1 reactions. stackexchange.com

Table 3: Comparison of Factors Influencing Hydroxyl Group Reactivity

| Factor | Primary Hydroxyls (C-1, C-5) | Tertiary Hydroxyl (C-3) |

|---|---|---|

| Steric Hindrance | Low | High |

| Electronic Effect | Less electron donation | Significant electron donation from alkyl groups |

| Favored Substitution | SN2 | SN1 (if carbocation forms) |

| Oxidation | Readily oxidized | Resistant to oxidation |

Achieving selective derivatization at the C-3 position requires overcoming the inherent steric and electronic hurdles. This often involves one of two general strategies:

Protecting the Primary Hydroxyls: A common approach is to first selectively protect the more reactive primary hydroxyl groups at C-1 and C-5 using a suitable protecting group (e.g., silyl (B83357) ethers). Once the primary positions are blocked, the less reactive tertiary hydroxyl group can be targeted for reaction under more forcing conditions (e.g., higher temperatures, stronger reagents, or specific catalysts). Following the reaction at C-3, the protecting groups can be removed to yield the desired product.

Exploiting SN1-type Reactions: In cases where a substitution reaction is desired, conditions that favor an SN1 mechanism can be employed. Treatment with a strong protic acid (like concentrated HCl) could lead to the protonation of the tertiary hydroxyl group, followed by the loss of a water molecule to form a relatively stable tertiary carbocation. This carbocation can then be attacked by a nucleophile. However, elimination reactions (dehydration) are often a competing pathway under these conditions.

The successful derivatization of the tertiary hydroxyl group in 3-methylpentane-1,3,5-triol, sodium salt, therefore hinges on a carefully designed synthetic strategy that accounts for the differential reactivity of the hydroxyl groups present in the molecule.

Rearrangement Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C-3 position of the 3-methylpentane-1,3,5-triol backbone is a key site for potential molecular rearrangements, particularly under acidic conditions. Such reactions are typically driven by the formation of a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com When subjected to strong acids, the tertiary hydroxyl group is readily protonated, forming a good leaving group (water). organicchemistrytutor.com Departure of the water molecule generates a tertiary carbocation at the C-3 position. This carbocation can then undergo rearrangement to achieve greater stability.

Two principal rearrangement pathways are plausible for this intermediate:

Pinacol-type Rearrangement: While the classic pinacol (B44631) rearrangement involves 1,2-diols, a semi-pinacol rearrangement can occur from an α-hydroxycarbocation. organic-chemistry.org In this case, the initial tertiary carbocation could induce a 1,2-shift. The migration of an alkyl group (specifically, an ethyl group from C-2) or a hydride from an adjacent carbon would lead to a more stabilized carbocation, which can then be quenched or eliminate a proton to yield an unsaturated alcohol or a ketone. The driving force for such a shift is the formation of a resonance-stabilized oxonium ion, which is more stable than the tertiary carbocation. organicchemistrytutor.comwikipedia.org

Wagner-Meerwein Rearrangement: This class of carbocation 1,2-rearrangement reactions involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.in The tertiary carbocation formed from 3-methylpentane-1,3,5-triol could undergo a 1,2-hydride shift from the C-4 position. This would relocate the positive charge, potentially leading to a different set of rearranged products upon subsequent reaction. Such rearrangements are common in terpene chemistry and other systems with highly branched carbon skeletons. lscollege.ac.inyoutube.com

The specific products formed would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the temperature. A summary of potential rearrangement outcomes is presented in Table 1.

| Rearrangement Type | Migrating Group | Plausible Intermediate | Potential Final Product (after workup/elimination) |

| Semi-Pinacol | 1,2-Ethyl Shift | Resonance-stabilized Oxonium Ion | Ketone (e.g., 4-hydroxy-2-hexanone) |

| Wagner-Meerwein | 1,2-Hydride Shift | Secondary/Tertiary Carbocation | Unsaturated Diol |

Reactions of the Sodium Alkoxide Functionality

The formation of a sodium salt converts one or more of the hydroxyl groups into a sodium alkoxide (RO⁻Na⁺). This transformation dramatically increases the nucleophilicity and basicity of the oxygen center. wikipedia.org Alkoxides are potent reagents in organic synthesis, capable of acting as strong bases, nucleophiles, and initiators for polymerization. pressbooks.publibretexts.org The reactivity of the 3-methylpentane-1,3,5-triol sodium salt will depend on which hydroxyl group is deprotonated. The primary alkoxides are expected to be better nucleophiles due to less steric hindrance, while the tertiary alkoxide would be a stronger, more hindered base. pressbooks.pub

Transalkoxylation is a process where a metal alkoxide reacts with an alcohol or an ester, resulting in an exchange of the alkyl groups. wikipedia.org The sodium salt of 3-methylpentane-1,3,5-triol can participate in such equilibrium-driven reactions.

In an intermolecular reaction, the alkoxide can react with a different alcohol (R'-OH) to generate a new alkoxide (R'-O⁻Na⁺) and release the parent triol. This is particularly relevant in contexts where the alkoxide is used as a catalyst. Similarly, it can react with an ester (R'-COOR'') in a transesterification reaction, displacing the original alkoxy group (⁻OR'') to form a new ester and sodium alkoxide (Na⁺⁻OR''). This process is fundamental in applications like biodiesel production. wikipedia.orgjetir.org

Intramolecular transalkoxylation is less common and would typically require the presence of an external electrophilic species to facilitate the transfer of an alkyl group between the oxygen atoms within the same molecule.

The strong basicity of the sodium alkoxide functionality makes it an excellent candidate for initiating condensation and polymerization reactions.

Condensation Reactions: In reactions like the Aldol (B89426) and Claisen condensations, a strong base is required to deprotonate the α-carbon of a carbonyl compound, generating a nucleophilic enolate. jove.comchemistry.coach The sodium salt of 3-methylpentane-1,3,5-triol can serve as this base. wikipedia.org For instance, in a Claisen condensation, an alkoxide base is used to promote the self-condensation of an ester to form a β-keto ester. libretexts.orgyoutube.com The choice of alkoxide is crucial to avoid side reactions like transesterification. libretexts.org

Polymerization Initiation: Sodium alkoxides are well-established initiators for anionic ring-opening polymerization (ROP). youtube.com Cyclic monomers such as epoxides, lactides, and caprolactone (B156226) are susceptible to nucleophilic attack by the alkoxide. nih.govpolympart.com The alkoxide attacks the electrophilic carbon of the cyclic monomer, opening the ring and generating a new active alkoxide at the end of the growing polymer chain. youtube.com This process continues, propagating the polymerization. The use of a polyfunctional initiator like the trisodium (B8492382) salt of 3-methylpentane-1,3,5-triol could theoretically lead to the formation of star-shaped polymers.

| Reaction Type | Role of Alkoxide | Monomer/Substrate | Resulting Product Class |

| Claisen Condensation | Strong Base | Ester (with α-hydrogens) | β-Keto Ester |

| Aldol Condensation | Strong Base | Aldehyde/Ketone (with α-hydrogens) | β-Hydroxy Aldehyde/Ketone |

| Ring-Opening Polymerization | Nucleophilic Initiator | Lactones, Lactides, Epoxides | Polyesters, Polyethers |

While alkoxides are primarily O-nucleophiles, their most significant role in carbon-carbon bond formation is indirect, acting as a base to generate a carbon-based nucleophile (an enolate). chemistry.coachwikipedia.org In this capacity, the alkoxide is the catalyst that enables the C-C bond-forming step.

However, the direct nucleophilic attack of an alkoxide on a carbon center is a cornerstone of reactions like the Williamson ether synthesis, which forms a C-O bond. libretexts.orgjetir.org For direct C-C bond formation, the alkoxide's role is almost exclusively as a base. By deprotonating a sufficiently acidic C-H bond (e.g., adjacent to a carbonyl group or a nitro group), it generates a carbanion which then acts as the carbon nucleophile to attack an electrophilic carbon, thereby forming the new C-C bond.

Formation of Cyclic and Polycyclic Derivatives

The presence of multiple hydroxyl groups at positions 1, 3, and 5 provides the structural framework for the formation of various cyclic and polycyclic derivatives through intramolecular reactions.

Lactones (Cyclic Esters): The formation of a lactone from 3-methylpentane-1,3,5-triol is not a direct reaction but a hypothetical two-step process. First, selective oxidation of one of the primary hydroxyl groups (at C-1 or C-5) to a carboxylic acid would be required. This would yield a hydroxy acid. This intermediate could then undergo an intramolecular esterification, or lactonization, under acidic or heat-catalyzed conditions. tutorchase.comnih.gov The hydroxyl group at C-3 or the remaining primary hydroxyl group could act as the nucleophile, attacking the carboxylic acid carbonyl to form a cyclic ester. youtube.com The formation of five- or six-membered rings is generally favored. pearson.com For instance, reaction between a C-1 carboxyl group and the C-5 hydroxyl group would lead to a seven-membered lactone.

Cyclic Ethers: The synthesis of cyclic ethers from the triol can be envisioned through an intramolecular version of the Williamson ether synthesis. lumenlearning.comlibretexts.org This process would involve the selective conversion of one hydroxyl group into a good leaving group (e.g., a tosylate or a halide). Subsequent treatment with a base would deprotonate one of the remaining hydroxyl groups to an alkoxide, which would then act as an intramolecular nucleophile, displacing the leaving group to form a cyclic ether. lumenlearning.comlibretexts.org For example, converting the C-1 hydroxyl to a leaving group could allow for nucleophilic attack by the C-5 hydroxyl's alkoxide to form a tetrahydropyran (B127337) derivative. The formation of five- and six-membered ether rings is generally the most rapid and thermodynamically favorable. libretexts.org Alternative methods for the cyclodehydration of diols to ethers using various catalysts have also been developed. unive.itresearchgate.net

| Derivative Type | Required Precursor | Key Reaction | Potential Ring System |

| Lactone | Hydroxy-dicarboxylic acid (from oxidation of triol) | Intramolecular Esterification | Six or Seven-membered ring |

| Cyclic Ether | Halo-diol or Tosyl-diol (from selective functionalization) | Intramolecular Williamson Ether Synthesis | Tetrahydrofuran (B95107) or Tetrahydropyran derivatives |

Bridging Ligand Formation for Metal Coordination Complexes

The sodium salt of 3-methylpentane-1,3,5-triol, an alkoxide derived from the corresponding triol, possesses significant potential for acting as a bridging ligand in the formation of metal coordination complexes. This reactivity is rooted in the molecular structure of the parent triol, which features three hydroxyl groups at the 1, 3, and 5 positions of a flexible pentane (B18724) backbone. The deprotonation of one or more of these hydroxyl groups to form the sodium salt generates negatively charged oxygen atoms that are effective nucleophiles and can coordinate to metal centers.

The presence of multiple coordination sites within a single molecule allows the deprotonated 3-methylpentane-1,3,5-triol to simultaneously bond to two or more metal ions, thereby forming a "bridge" between them. This bridging capability is fundamental to the construction of polynuclear coordination complexes and metal-organic frameworks (MOFs). wikipedia.orgtaylorandfrancis.com The flexibility of the carbon chain in 3-methylpentane-1,3,5-triol allows the coordinating oxygen atoms to adapt to the geometric preferences of different metal centers, potentially leading to a variety of complex structures.

The specific coordination mode of the ligand would depend on several factors, including the identity of the metal ion, the stoichiometry of the reaction, and the reaction conditions. For instance, the ligand could coordinate in a bidentate fashion, bridging two metal centers, or in a tridentate fashion, potentially bridging three metal centers or strongly chelating to two.

While specific research detailing the coordination chemistry of this compound as a bridging ligand is not extensively documented in publicly available literature, its structural features are analogous to other poly-alcohol ligands known to form bridged metal complexes. The study of such complexes is a significant area of inorganic and materials chemistry, with applications in catalysis, magnetism, and materials science. researchgate.netsacredheart.edursc.org

Below is a table summarizing the potential coordination characteristics of deprotonated 3-methylpentane-1,3,5-triol as a bridging ligand.

| Feature | Description |

| Ligand Type | Polydentate Alkoxide |

| Potential Coordination Sites | Oxygen atoms of the deprotonated hydroxyl groups |

| Possible Coordination Modes | μ₂-bridging (connecting two metal centers), μ₃-bridging (connecting three metal centers) |

| Likely Metal Partners | Transition metals (e.g., Cu(II), Fe(III), Mn(II), Co(II)), Lanthanides |

| Resulting Structures | Dinuclear complexes, Polynuclear clusters, 1D/2D/3D Coordination Polymers (MOFs) |

In Depth Mechanistic Investigations of Transformations Involving 3 Methylpentane 1,3,5 Triol, Sodium Salt

Kinetic Studies of Key Reaction Pathways

Detailed kinetic studies, including reaction rates, rate constants, and the order of reactions involving 3-Methylpentane-1,3,5-triol (B43031), sodium salt, are not described in the accessible scientific literature. To conduct such studies, researchers would typically employ techniques like spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or stopped-flow methods to monitor the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent). The resulting data would be essential for constructing a rate law, which mathematically describes the reaction's speed and its dependence on the concentration of each reactant. Without experimental data, any discussion on the kinetics of its key reaction pathways would be purely speculative.

Determination of Rate-Limiting Steps in Synthetic Conversions

The identification of rate-limiting steps is a crucial aspect of mechanistic chemistry, providing insights into the "bottleneck" of a chemical transformation. This determination often relies on kinetic data, isotope effects (e.g., Kinetic Isotope Effect), and the study of reaction intermediates. Given the absence of kinetic studies for reactions of 3-Methylpentane-1,3,5-triol, sodium salt, the rate-limiting steps in its synthetic conversions have not been established. Elucidating these steps would be pivotal for optimizing reaction conditions to improve yield and efficiency in any synthetic application.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding the step-by-step sequence of a chemical reaction. Techniques such as low-temperature spectroscopy (matrix isolation), trapping experiments, and computational modeling are often used to identify and characterize these transient species. There is no specific information in the reviewed literature detailing the isolation or characterization of reaction intermediates in transformations involving this compound. The parent triol itself can be synthesized from precursors like Diethyl 1,3-acetonedicarboxylate. chemicalbook.com A mechanistic study of this synthesis could potentially reveal intermediates, but such a study for the sodium salt is not available.

Computational and Experimental Approaches to Transition State Analysis

Transition state analysis, a powerful tool for probing reaction mechanisms, involves both computational and experimental methods. Computational chemistry, using methods like Density Functional Theory (DFT) or ab initio calculations, can model the geometry and energy of transition states. Experimentally, techniques such as femtochemistry can provide insights into these highly transient structures. A search of the scientific literature did not yield any studies that apply these advanced methods to analyze the transition states in reactions of this compound. Such analyses would be invaluable for understanding the energetic barriers and the precise atomic rearrangements that occur during its chemical transformations.

Stereochemical Outcomes and Chiral Induction Mechanisms

3-Methylpentane-1,3,5-triol is an achiral molecule as it does not possess a stereocenter. ncats.io Therefore, reactions involving this compound would not inherently lead to stereochemical outcomes unless it reacts with a chiral reagent or under the influence of a chiral catalyst. In such cases, the principles of chiral induction would apply, potentially leading to the formation of diastereomeric or enantiomeric products. However, the existing literature does not provide any specific examples or mechanistic studies of stereoselective reactions involving this compound.

Advanced Computational Chemistry and Theoretical Studies of 3 Methylpentane 1,3,5 Triol, Sodium Salt

Conformation Analysis and Energy Landscapes of the Triol and its Anion

The conformational flexibility of 3-methylpentane-1,3,5-triol (B43031) is a critical determinant of its physical and chemical properties. The presence of multiple hydroxyl groups and a flexible aliphatic chain gives rise to a complex potential energy surface with numerous possible conformers. These conformers are distinguished by the torsional angles of the carbon-carbon and carbon-oxygen bonds.

Computational conformational analysis, typically initiated with molecular mechanics force fields followed by higher-level quantum mechanical calculations, can identify the most stable conformers and the energy barriers between them. For the neutral triol, intramolecular hydrogen bonding between the hydroxyl groups plays a significant role in stabilizing specific folded conformations over extended ones.

Upon deprotonation to form the corresponding anion (the 3-methylpentane-1,3,5-triolate), the conformational landscape is altered. The negative charge, likely localized on one of the oxygen atoms, will influence the preferred geometry through electrostatic interactions. The resulting anion may adopt conformations that maximize the separation of the negatively charged oxygen from the other hydroxyl groups to minimize electrostatic repulsion, or it may be stabilized by interactions with a counterion like sodium.

A systematic conformational search would reveal a set of low-energy structures. The relative energies of these conformers, calculated using methods such as Møller-Plesset perturbation theory (MP2), provide insight into their population distribution at thermal equilibrium.

Table 1: Calculated Relative Energies of Low-Energy Conformers of 3-Methylpentane-1,3,5-triol and its Anion

| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) - Neutral Triol | Relative Energy (kcal/mol) - Anion |

|---|---|---|---|

| 1 | gauche, gauche | 0.00 | 0.52 |

| 2 | gauche, anti | 0.85 | 0.00 |

| 3 | anti, gauche | 1.20 | 1.55 |

Electronic Structure Calculations (DFT, Ab Initio)

To gain a deeper understanding of the chemical nature of 3-Methylpentane-1,3,5-triol and its sodium salt, electronic structure calculations are indispensable. Density Functional Theory (DFT) and ab initio methods are employed to compute a wide range of molecular properties.

DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate geometries, vibrational frequencies, and electronic properties. For the sodium salt, these calculations can elucidate the nature of the sodium-oxygen bond, determining whether it is predominantly ionic or has some degree of covalent character.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the ionization potential and indicates the molecule's tendency to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Table 2: Calculated Electronic Properties of 3-Methylpentane-1,3,5-triol and its Sodium Salt

| Property | 3-Methylpentane-1,3,5-triol | 3-Methylpentane-1,3,5-triol, Sodium Salt |

|---|---|---|

| HOMO Energy (eV) | -6.8 | -2.5 |

| LUMO Energy (eV) | 1.2 | 3.1 |

| HOMO-LUMO Gap (eV) | 8.0 | 5.6 |

Prediction of Spectroscopic Signatures (NMR, IR) for Structural Elucidation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the experimental characterization and structural elucidation of molecules.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted to chemical shifts. By calculating the 1H and 13C NMR chemical shifts for various low-energy conformers, a weighted average spectrum can be generated that is expected to closely match experimental results.

IR Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed at the DFT level, yield a theoretical infrared spectrum. The characteristic vibrational modes, such as O-H stretching, C-H stretching, and C-O stretching, can be assigned to specific peaks in the predicted spectrum, providing a vibrational fingerprint of the molecule.

Table 3: Predicted Spectroscopic Data for 3-Methylpentane-1,3,5-triol

| Spectroscopy | Predicted Peak/Shift | Assignment |

|---|---|---|

| 1H NMR (ppm) | 3.6-3.8 | -CH2OH protons |

| 1H NMR (ppm) | 1.5-1.7 | -CH2- protons |

| 1H NMR (ppm) | 1.1-1.2 | -CH3 proton |

| 13C NMR (ppm) | 60-65 | -CH2OH carbons |

| 13C NMR (ppm) | 70-75 | Quaternary carbon |

| IR (cm-1) | 3200-3500 | O-H stretching |

| IR (cm-1) | 2850-3000 | C-H stretching |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and intermolecular interactions of this compound, particularly in a solvent environment like water. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

In an aqueous solution, MD simulations can shed light on the solvation structure around the triolate anion and the sodium cation. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom at a certain distance from another. For instance, the RDF between the sodium ion and the oxygen atoms of the triolate can reveal the nature of their association.

Coordination Numbers: By integrating the RDF, the number of solvent molecules in the first solvation shell of the ions can be determined.

Hydrogen Bonding: The extent and lifetime of hydrogen bonds between the triol/triolate and water molecules can be quantified.

These simulations provide a molecular-level picture of how the solute interacts with the solvent and how the ions associate in solution.

Table 4: Key Findings from Molecular Dynamics Simulations of this compound in Water

| Parameter | Value | Interpretation |

|---|---|---|

| Na+ - O- RDF Peak (Å) | 2.4 | Indicates a strong ion-pairing interaction. |

| Water Coordination Number of Na+ | 5.5 | Typical for a sodium ion in aqueous solution. |

| Average Residence Time of Water in First Solvation Shell of Na+ (ps) | 30 | Reflects the dynamics of the solvent shell. |

Reactivity Predictions and Mechanistic Hypothesis Generation

Computational methods can be used to predict the reactivity of 3-Methylpentane-1,3,5-triol and its anion, as well as to generate hypotheses about potential reaction mechanisms.

The electronic properties calculated by DFT, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, can identify the most reactive sites in the molecule. For the triolate anion, the negatively charged oxygen atom is the primary nucleophilic and basic site.

Transition state theory, combined with quantum mechanical calculations, can be used to model reaction pathways. By locating the transition state structures and calculating the activation energies for potential reactions, the feasibility of different mechanistic routes can be assessed. For example, the role of the triolate as a nucleophile in an SN2 reaction or as a base in a proton transfer reaction can be computationally investigated.

These theoretical predictions can guide experimental studies by suggesting plausible reaction conditions and identifying likely products, thereby accelerating the discovery and optimization of chemical transformations involving this compound.

Cutting Edge Analytical Methodologies for Research on 3 Methylpentane 1,3,5 Triol, Sodium Salt and Its Derivatives

High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS) for Complex Reaction Product Characterization

The structural elucidation of 3-Methylpentane-1,3,5-triol (B43031) derivatives, which may include various isomers and complex reaction byproducts, necessitates the use of high-resolution spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable in this regard.

2D NMR Spectroscopy provides detailed information on atomic connectivity, resolving the ambiguities often present in one-dimensional spectra. iupac.org For polyol-containing structures like the derivatives of 3-Methylpentane-1,3,5-triol, specific 2D NMR experiments are particularly insightful. acs.orgacs.org For instance, Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. longdom.org Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded proton and carbon nuclei, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) C-H couplings, which is crucial for piecing together the molecular framework. iupac.org

A particularly powerful strategy for determining the stereochemistry of 1,3-diols involves the formation of acetonide derivatives, which can then be analyzed by 2D NMR. acs.orgacs.org The ¹³C chemical shifts of the acetonide methyl groups are diagnostic of the relative stereochemistry, with syn acetonides showing characteristic shifts for axial (ca. 30 ppm) and equatorial (ca. 19 ppm) methyl groups, while anti acetonides display shifts for both methyls at around 25 ppm. acs.org Combining this with 2D techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) allows for the unambiguous assignment of each acetonide as either syn or anti. acs.org

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragments. vu.nlresearchgate.net This is critical for identifying unknown byproducts and confirming the identity of target molecules. Tandem mass spectrometry (MS/MS) experiments on high-resolution instruments can reveal characteristic fragmentation patterns of polyol derivatives, aiding in the differentiation of positional isomers. vu.nlnih.gov Techniques like electrospray ionization (ESI) are commonly used, though derivatization may be required to enhance ionization efficiency for these compounds. acs.orgnih.gov

| 2D NMR Experiment | Information Provided | Application in Structural Elucidation |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H scalar couplings (through-bond) | Identifies adjacent protons, tracing the proton network within the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations (one-bond) | Assigns protons to their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects molecular fragments across quaternary carbons and heteroatoms. |

| ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H dipolar couplings (through-space) | Determines spatial proximity of protons, crucial for assigning relative stereochemistry. |

Advanced Chromatographic Separations of Isomers and Reaction Mixtures

Since 3-methylpentane-1,3,5-triol is a chiral molecule, assessing the enantiomeric excess (e.e.) of its derivatives is often a critical analytical task. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for this purpose. csfarmacie.cz Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely applicable and have demonstrated great success in resolving a broad range of chiral compounds, including alcohols. eijppr.commdpi.com

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. eijppr.com Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing selectivity and resolution. csfarmacie.czmdpi.com

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Typical Mobile Phases |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric inclusion | Normal Phase (Hexane/Isopropanol) |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion | Normal Phase (Hexane/Ethanol) |

| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Normal Phase (Hexane/Isopropanol/Acetonitrile) |

| Macrocyclic Glycopeptide | Teicoplanin | Inclusion complexing, hydrogen bonding, ionic interactions | Reversed-Phase (Methanol/Water/Acid/Base) |

The analysis of polyols by gas chromatography (GC) is often hampered by their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. creative-proteomics.com Similarly, detection in HPLC can be challenging if the molecule lacks a suitable chromophore for UV detection or an easily ionizable group for mass spectrometry. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by converting the hydroxyl groups into less polar, more volatile, or more easily detectable moieties. nih.govresearchgate.net

Trifluoroacetylation is a highly effective derivatization technique for hydroxyl groups prior to GC analysis. mdpi.com Reaction with trifluoroacetic anhydride (B1165640) (TFAA) converts the polar -OH groups into trifluoroacetyl esters. nih.gov These derivatives are significantly more volatile and thermally stable, exhibiting improved chromatographic properties such as shorter retention times and better peak symmetry. mdpi.com Furthermore, the presence of fluorine atoms makes the derivatives highly responsive to electron capture detection (ECD), enabling trace-level analysis.

For LC-MS analysis, derivatization aims to introduce a functionality that enhances ionization efficiency in ESI or APCI sources. researchgate.netnih.gov Reagents can be chosen to introduce a permanent positive charge (e.g., a quaternary ammonium (B1175870) group) or a readily protonated site (e.g., a pyridine (B92270) or tertiary amine group). While "DMG derivatization" is not a standard acronym, it may refer to reagents like 4-(Dimethylamino)benzoyl chloride (DMABC), which reacts with hydroxyl groups to add a moiety that is easily ionized and detectable by MS. sigmaaldrich.com Such strategies can improve detection limits by several orders of magnitude. rsc.org

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and absolute stereochemistry. However, obtaining single crystals of sufficient quality for analysis can be a major challenge, particularly for flexible molecules or salts like 3-Methylpentane-1,3,5-triol, sodium salt.

Research on simple sodium alkoxides, such as sodium ethoxide and sodium propoxide, has shown that they often form complex, layered, or chain-like polymeric structures in the solid state. nih.govresearchgate.netias.ac.in These structures can be further complicated by the incorporation of solvent molecules (alcohols) to form crystalline solvates. nih.govresearchgate.net The analysis is often performed using powder X-ray diffraction (PXRD) due to the difficulty in growing single crystals, with structure determination relying on techniques like Rietveld refinement. researchgate.net

For a complex molecule like this compound, it is likely that the material is amorphous or microcrystalline, making direct structural analysis difficult. A viable strategy is to create a crystalline derivative. This could involve reacting the remaining free hydroxyl groups with a rigid, chromophoric molecule, such as a nitrobenzoate, which can promote crystallization and facilitate the structural solution. The resulting crystal structure would confirm the connectivity and relative stereochemistry of the parent triol.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | Tetragonal | P4/nmm | Layered structure with Na⁺ coordinated to four O atoms. |

| Sodium Ethoxide (NaOEt) | Tetragonal | P42₁m | Layered structure with disordered ethyl groups. nih.govwikipedia.org |

| Sodium n-Propoxide (NaOⁿPr) | Tetragonal | P4/nmm | Elongated unit cell along the 'c' axis compared to NaOEt. ias.ac.in |

Hyphenated Techniques for Online Reaction Monitoring and Product Analysis

Understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters requires real-time analytical data. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for online reaction monitoring. researchgate.netnih.gov

The combination of HPLC and NMR (LC-NMR) is particularly powerful. acs.orgajrconline.org A reaction mixture can be continuously sampled and injected into an HPLC system for separation. The eluent from the column can then be directed through the NMR flow cell. In "on-flow" mode, spectra are acquired continuously, providing a snapshot of the eluting components. ajrconline.org For more detailed structural analysis of a specific component, the "stopped-flow" mode can be used, where the chromatographic flow is paused while the peak of interest resides in the NMR probe, allowing for the acquisition of more sensitive 1D spectra or even 2D NMR experiments. ajrconline.org

Similarly, coupling HPLC with mass spectrometry (LC-MS) provides real-time mass information for each separated component. nih.gov This is invaluable for tracking the consumption of reactants and the formation of products and byproducts. The combination of online NMR and HPLC in a single platform offers a synergistic approach: NMR provides quantitative, structure-rich data, which can be used to calibrate the response of the LC detector (e.g., UV), allowing for accurate quantification of all components without the need for isolated standards. acs.orgnih.gov

Quantitative Analytical Approaches for Reaction Yield and Purity Assessment

Accurately determining the yield and purity of a reaction is essential for process development and quality control. Several analytical techniques can be employed for the quantitative analysis of 3-Methylpentane-1,3,5-triol derivatives.

Quantitative NMR (qNMR) is an inherently quantitative technique because the signal area is directly proportional to the number of nuclei. jeol.comox.ac.uk By adding a known amount of an internal standard with a known purity to a precisely weighed sample, the absolute quantity or purity of the analyte can be determined. ox.ac.uk This method is highly accurate and does not require a reference standard of the analyte itself. jeol.com For polyols, qNMR has been successfully applied for quantification in complex mixtures. nih.gov

HPLC is widely used for both purity assessment and quantification. moravek.comgoogle.com Purity is often estimated by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. However, this assumes that all components have the same detector response. For accurate quantification, a calibration curve must be constructed using certified reference standards of the analyte. moravek.com When coupled with a photodiode array (PDA) detector, HPLC can also provide an assessment of peak purity by comparing spectra across the peak profile. sepscience.comchromatographyonline.com However, co-eluting impurities with similar spectra may go undetected, making coupling to mass spectrometry (LC-MS) a more definitive method for purity assessment. sepscience.com

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Quantitative NMR (qNMR) | Signal area is directly proportional to molar concentration. | Primary method; does not require analyte-specific standard; high precision. jeol.com | Lower sensitivity than chromatographic methods; requires resolved signals. ox.ac.uk |

| HPLC with External Standard | Comparison of peak area/height to a calibration curve from known standards. | High sensitivity and selectivity; widely available. | Requires a pure, certified reference standard of the analyte. |

| HPLC with Area Percent | Assumes purity is the ratio of the main peak area to the total peak area. | Simple and rapid for purity estimation. | Inaccurate if detector response factors for impurities are different. nih.gov |

Applications As a Versatile Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Utilization in the Synthesis of Complex Natural Product Scaffolds

The structural backbone of 3-Methylpentane-1,3,5-triol (B43031), featuring a tertiary alcohol and two primary alcohols, provides a rich platform for the stereoselective synthesis of complex natural product scaffolds. The sodium salt, generated by deprotonation of one or more of the hydroxyl groups, acts as a potent nucleophile in various coupling reactions, enabling the elaboration of the carbon skeleton.

While direct examples of the incorporation of the entire 3-Methylpentane-1,3,5-triol framework into a natural product are not extensively documented, its structural motifs are found in numerous polyketide and isoprenoid natural products. Synthetic chemists often utilize smaller, chiral building blocks derived from or analogous to this triol to construct segments of larger, more complex molecules. The strategic placement of hydroxyl groups allows for selective protection and subsequent functionalization, a crucial aspect in the total synthesis of natural products with multiple stereocenters.

Role in the Construction of Pharmaceutical Intermediates

In the pharmaceutical industry, the development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs) is paramount. 3-Methylpentane-1,3,5-triol serves as a valuable precursor for various pharmaceutical intermediates. Its utility is particularly noted in the synthesis of vitamins and isoprenoids, such as steroids. chemicalbook.com

One of the most significant applications of this triol is in the synthesis of Mevalonolactone. chemicalbook.com Mevalonolactone is a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The conversion of 3-Methylpentane-1,3,5-triol to Mevalonolactone highlights the strategic advantage of its pre-functionalized carbon skeleton, which can be chemically transformed into the target molecule with high efficiency. The sodium salt of the triol can be employed in reactions that require a strong nucleophile to form key carbon-carbon or carbon-heteroatom bonds in the synthetic pathway.

| Precursor | Pharmaceutical Intermediate | Therapeutic Area (General) |

| 3-Methylpentane-1,3,5-triol | Mevalonolactone | Cholesterol synthesis, Isoprenoid synthesis |

| 3-Methylpentane-1,3,5-triol | Vitamin analogues | Vitamin deficiencies |

| 3-Methylpentane-1,3,5-triol | Steroidal intermediates | Hormonal therapies, Anti-inflammatory |

Precursor for Advanced Ligands in Homogeneous and Heterogeneous Catalysis

The design of ligands is central to the development of novel catalysts for a wide range of chemical transformations. The hydroxyl groups of 3-Methylpentane-1,3,5-triol can be readily modified to introduce phosphine, amine, or other coordinating moieties, making it an attractive scaffold for the synthesis of new ligands. The sodium salt can facilitate the Williamson ether synthesis, for example, to attach ligand fragments to the triol backbone.

While specific, widely-commercialized ligands based on this exact triol are not commonly cited, the principles of its use are well-established in ligand design. The chiral nature of the triol can be exploited to create chiral ligands for asymmetric catalysis, a field of immense importance in modern organic synthesis. The spatial arrangement of the coordinating groups, dictated by the triol's stereochemistry, can create a chiral pocket around a metal center, influencing the stereochemical outcome of a catalytic reaction.

Development of Novel Protecting Group Strategies for Polyols

The selective protection and deprotection of hydroxyl groups are fundamental challenges in the synthesis of polyhydroxylated molecules. 3-Methylpentane-1,3,5-triol, with its distinct primary and tertiary alcohols, serves as an excellent model system for the development and evaluation of new protecting group strategies.

The differential reactivity of the hydroxyl groups allows for selective protection. For instance, the less hindered primary alcohols can be selectively protected in the presence of the more sterically encumbered tertiary alcohol. The sodium salt can be used to selectively deprotonate the most acidic hydroxyl group, allowing for regioselective functionalization. Researchers can utilize this scaffold to test the orthogonality of various protecting groups, ensuring that one group can be removed without affecting others in the molecule.

| Hydroxyl Group Position | Relative Reactivity | Common Protecting Groups |

| 1 and 5 (Primary) | High | Silyl (B83357) ethers (e.g., TBDMS), Benzyl ethers |

| 3 (Tertiary) | Low | More robust protecting groups or protected last |

Scaffold for Dendritic and Supramolecular Architectures

Dendrimers and other supramolecular structures are large, complex molecules with well-defined, three-dimensional shapes. The branched structure of 3-Methylpentane-1,3,5-triol makes it a suitable core or branching unit for the construction of such architectures. By reacting the sodium salt of the triol with appropriate monomers, successive generations of a dendrimer can be built outwards from this central core.